molecular formula C19H37NO2 B1202401 13-Azaprostanoic acid CAS No. 71629-07-7

13-Azaprostanoic acid

Cat. No. B1202401
CAS RN: 71629-07-7
M. Wt: 311.5 g/mol
InChI Key: RZZNGDIYQSCFGK-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

13-Azaprostanoic acid and its derivatives have been synthesized through various chemical reactions, focusing on modifying the prostanoic acid structure to include an azaprostane moiety. This modification aims to create compounds with enhanced biological activities, such as the inhibition of platelet aggregation induced by arachidonic acid. The synthesis involves novel transformations of ketones to N-substituted ethylenamine using formylmethylimino phosphate derivatives (Venton, Enke, & Le Breton, 1979).

Molecular Structure Analysis

The molecular structure of 13-Azaprostanoic acid is characterized by the presence of an azaprostane skeleton, a modification from the natural prostaglandin structure. This modification significantly impacts its biological activity, particularly in inhibiting platelet aggregation. The structure-activity relationship (SAR) studies show that the inhibitory effect is highly sensitive to stereochemistry and the length of the amino side chain, with any deviation from the natural prostaglandin skeletal arrangement resulting in decreased biological activity (Venton et al., 1979).

Chemical Reactions and Properties

13-Azaprostanoic acid interacts with biological systems through specific chemical reactions, such as inhibiting the arachidonic acid-induced platelet aggregation without affecting ADP-induced primary aggregation. This selective inhibition indicates its potential mechanism of action, blocking the platelet arachidonic acid cascade beyond the synthesis of prostaglandin endoperoxides (Venton et al., 1979).

Physical Properties Analysis

The physical properties of 13-Azaprostanoic acid, such as solubility, melting point, and stability, are essential for its biological activity and application. However, detailed studies on its physical properties are limited in the available literature.

Chemical Properties Analysis

13-Azaprostanoic acid's chemical properties, including its reactivity with other compounds and stability under various conditions, play a crucial role in its biological effects. Its ability to inhibit platelet aggregation without affecting cyclooxygenase activity suggests a unique mechanism of action, acting as a direct antagonist of the platelet thromboxane/endoperoxide receptor (Le Breton, Venton, Enke, & Halushka, 1979).

Scientific Research Applications

  • 13-Azaprostanoic acid derivatives have been shown to be potent inhibitors of platelet aggregation induced by arachidonic acid, suggesting a role in blocking the platelet arachidonic acid cascade. These compounds do not inhibit bovine cyclooxygenase activity and are postulated to act beyond the synthesis of prostaglandin endoperoxides (Venton, Enke, & Le Breton, 1979).

  • 13-Azaprostanoic acid provided minimal protection during myocardial ischemia in cats but showed significant protection against sudden death induced by sodium arachidonate in rabbits. This research suggests its potential use in cardiovascular conditions (Burke, Roth, & Lefer, 1983).

  • It acts as a direct antagonist of the human blood platelet thromboxane/endoperoxide receptor. This property makes it a candidate for further exploration in the development of antiplatelet therapies (Le Breton, Venton, Enke, & Halushka, 1979).

  • It has been shown to potentiate prostacyclin-induced platelet deaggregation, suggesting a synergistic effect with other platelet inhibitors. This finding has implications for the development of more effective anti-thrombotic therapies (Parise, Venton, & Le Breton, 1981).

  • It has been found effective in antagonizing prostaglandin-mediated responses in platelets and vascular smooth muscle, providing evidence for its selective blockade of thromboxane A2 responses (Huzoor-Akbar et al., 1985).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNGDIYQSCFGK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CCCC1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN[C@H]1CCC[C@@H]1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221872
Record name 13-Azaprostanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Azaprostanoic acid

CAS RN

71629-07-7
Record name 13-Azaprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Azaprostanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Azaprostanoic acid
Reactant of Route 2
13-Azaprostanoic acid
Reactant of Route 3
Reactant of Route 3
13-Azaprostanoic acid
Reactant of Route 4
Reactant of Route 4
13-Azaprostanoic acid
Reactant of Route 5
13-Azaprostanoic acid
Reactant of Route 6
Reactant of Route 6
13-Azaprostanoic acid

Citations

For This Compound
489
Citations
GC Le Breton, DL Venton, SE Enke… - Proceedings of the …, 1979 - National Acad Sciences
… In the present report, we provide evidence that 13-azaprostanoic acid (13-APA) inhibits arachadonic acid-induced aggregation by directly antagonizing the action of TXA2 or PGH2 at …
Number of citations: 191 www.pnas.org
JA Cook, WC Wise, PV Halushka - The Journal of clinical …, 1980 - Am Soc Clin Investig
… ofa TXA2 antagonist, 13-azaprostanoic acid. Rats received 13-azaprostanoic acid (30 mg/kg… opposed to only a 20% mortality in the 13-azaprostanoic acid-treated group. By 24 h no rats …
Number of citations: 333 www.jci.org
NI Ghali, EJ Kattelman, SC Hung, KE Schnorf… - Prostaglandins, 1984 - Elsevier
… Triplicate runs gave 92.9±0.5% of the radioactivity co-chromatographing with authentic ~DZ-13azaprostanoic acid (rf 0.6-0.7, highly variable depending on amount of NH40H added). …
Number of citations: 10 www.sciencedirect.com
SC Hung, NI Ghali, DL Venton, GC Le Breton - Biochimica et Biophysica …, 1983 - Elsevier
In the present study we characterized the interaction between the thromboxane A 2 /prostaglandin H 2 antagonist, trans-13-azaprostanoic acid (13-APA), and isolated human platelet …
Number of citations: 91 www.sciencedirect.com
PT Horn, JD Kohli, GC LeBreton… - Journal of …, 1984 - journals.lww.com
… Contractions of canine mesenteric arterial strips in response to 25 mM KCl in the presence of ethanol and 13azaprostanoic acid (13-APA). The contractions produced by the addition of …
Number of citations: 23 journals.lww.com
A Mukhopadhyay, KS Anderson, SS Navran… - Biochemical …, 1985 - Elsevier
… Effects of 13-azaprostanoic acid analogs on human platelet aggregation and secretion. In … of the isomers of 13-azaprostanoic acid (upper panel) and lla-homo-13-azaprostanoic …
Number of citations: 13 www.sciencedirect.com
DL Venton, SE Enke, GC LeBreton - Journal of Medicinal …, 1979 - ACS Publications
… biological screening of the azaprostanoic acids synthesized during this investigation has therefore revealed that several of the derivatives, most notably trans-13-azaprostanoic acid (4a)…
Number of citations: 60 pubs.acs.org
JP Rybicki, DL Venton, GC Le Breton - … et Biophysica Acta (BBA)-Lipids and …, 1983 - Elsevier
… accumulated 45Ca by 13-azaprostanoic acid. Arachidonic acid (… tracing) of 20 pM 13-azaprostanoic acid. Vertical axis represents … and absence, respectively, of 13-azaprostanoic acid. …
Number of citations: 39 www.sciencedirect.com
LV Parise, D Venton… - Thrombosis and …, 1981 - thieme-connect.com
13-Azaprostanoic acid (13-APA), a specific thromboxane/endoperoxide receptor antagonist, reverses platelet aggregation stimulated by the endoperoxide analog U46619. The present …
Number of citations: 3 www.thieme-connect.com
SE Burke, DM Roth, AM Lefer - Thrombosis Research, 1983 - Elsevier
The effects of 13-azaprostanoic acid (13-APA) were studied during acute myocardial ischemia in cats and in rabbit sudden death induced by sodium arachidonate (Na-Ar). To more …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.